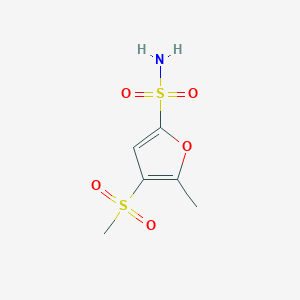

4-methanesulfonyl-5-methylfuran-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOLUHNUJSRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-5-methylfuran-2-sulfonamide typically involves the reaction of 5-methylfuran-2-sulfonamide with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-5-methylfuran-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-methanesulfonyl-5-methylfuran-2-sulfonamide is its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The compound functions as a competitive inhibitor of dihydropteroate synthase, effectively disrupting folate synthesis and thereby inhibiting bacterial proliferation. This mechanism is crucial for developing new antibiotics, especially in the face of rising antibiotic resistance .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its enzyme inhibition properties beyond antimicrobial activity. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

Cell Culture Applications

In biochemical research, this compound serves as a non-ionic organic buffering agent in cell culture systems. It helps maintain physiological pH levels (6-8.5), which is critical for optimal cell growth and function .

Pharmacological Research

Dual Action Drug Candidates

Recent studies have explored the modification of sulfonamide structures to enhance their pharmacological profiles. The introduction of a sulfonamide group to existing drug frameworks has shown promise in creating dual-action drug candidates with both glucose-lowering effects and anticoagulant properties . This approach could lead to new treatments for conditions such as diabetes and cardiovascular diseases.

Case Study 1: Antibacterial Activity Evaluation

A study synthesized several sulfonamide derivatives, including this compound, and evaluated their antibacterial properties. The results indicated a notable zone of inhibition against E. coli, with a minimum inhibitory concentration (MIC) competitive with established antibiotics .

Case Study 2: Enzyme Inhibition Mechanisms

Further investigations revealed that this compound not only inhibits dihydropteroate synthase but also affects other enzymes involved in folate metabolism. This broad-spectrum enzyme inhibition suggests potential applications in developing treatments for bacterial infections resistant to current antibiotics .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-5-methylfuran-2-sulfonamide is not fully understood. it is believed to involve the inhibition of specific enzymes or pathways due to the presence of the sulfonamide group . Sulfonamides are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . This inhibition prevents bacterial replication and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methanesulfonyl-5-methylfuran-2-sulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthetic routes, and inferred applications.

Structural and Functional Group Analysis

Key Observations :

- Core Heterocycles : The furan ring in the target compound contrasts with triazine () and pyrimidine () cores in analogs. Furan’s electron-rich nature may enhance reactivity compared to aromatic nitrogen-containing heterocycles .

- Substituent Effects: The dual sulfonamide groups in the target compound could increase acidity (pKa ~3–5) compared to mono-sulfonamides (e.g., triflusulfuron methyl ester, pKa ~4.5–5.5), influencing solubility and binding interactions .

Biological Activity

4-Methanesulfonyl-5-methylfuran-2-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with sulfonamide and methanesulfonyl groups. Its molecular formula is C8H9N1O5S3, and it possesses unique chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 265.35 g/mol |

| CAS Number | 2225142-40-3 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : It exhibits antibacterial properties similar to traditional sulfonamides, targeting bacterial folate synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects through modulation of inflammatory cytokines.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the furan ring and sulfonamide moieties significantly impact the compound's biological activity. For instance:

- Furan Substituents : Variations in the methyl group position on the furan ring can enhance or diminish potency.

- Sulfonamide Variations : Different sulfonamide groups can alter the compound's solubility and binding affinity to target enzymes.

Antimicrobial Activity

A study evaluating various sulfonamides, including this compound, demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity studies revealed that the compound exhibited selective cytotoxic effects on certain cancer cell lines while sparing normal cells. The IC50 values suggested that it could be developed as a lead compound for cancer therapeutics .

In Vivo Studies

Animal model studies explored the anti-inflammatory properties of this compound. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls, supporting its potential use in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-methanesulfonyl-5-methylfuran-2-sulfonamide?

- Answer: Synthesis requires optimization of solvent systems and reaction conditions. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency, while methanol or ethanol may reduce side reactions. Evidence from sulfonamide synthesis studies shows yields vary significantly with solvent choice (e.g., methanol yields 76% vs. THF at 66% in similar reactions) . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and characterization using H/C NMR and IR spectroscopy are critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Answer: Multi-modal characterization is essential:

- NMR Spectroscopy: H NMR detects methyl and sulfonyl proton environments (δ 2.5–3.5 ppm for sulfonamides; δ 1.5–2.0 ppm for methyl groups) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 279.03 for CHNOS) .

- IR Spectroscopy: Peaks at 1150–1350 cm (S=O stretching) and 3250–3350 cm (N-H stretching) validate functional groups .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity and binding interactions of this compound?

- Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Optimize docking parameters with the compound’s InChI key (e.g., KDICZNRVQKKLFT-UHFFFAOYSA-N) for accurate ligand-receptor predictions .

- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., sulfonamide group’s electrophilicity) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How should researchers address contradictory data in antimicrobial activity studies of this compound?

- Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., broth microdilution for MIC determination against S. aureus and E. coli) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., replacing the methyl group with halogens) to isolate structural contributors to activity discrepancies .

Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Pharmacokinetic Profiling: Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models to assess bioavailability and metabolic stability .

Q. How can researchers evaluate the environmental toxicity of this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.